molecular formula C12H15N5O3 B5593396 8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B5593396
M. Wt: 277.28 g/mol
InChI Key: BBRIHPVBNPFNCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been explored through various methods. For example, the synthesis of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives showed potential for antidepressant applications, involving the evaluation of serotonin receptor affinity and phosphodiesterase inhibitor activity (Zagórska et al., 2016). Another study detailed the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones from compounds prepared through hydrogenation and reactions with an orthocarboxylate and mesyl chloride (Šimo et al., 1998).

Molecular Structure Analysis

The structure of derivatives has been a focus to understand their pharmacological potential. For example, molecular modeling has revealed the significance of fluorinated arylpiperazinylalkyl derivatives for lead compounds in antidepressant applications (Zagórska et al., 2016).

Chemical Reactions and Properties

The chemical behavior of these compounds, such as 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones obtained from reactions of nitromethane with aryl isocyanates, demonstrates the diverse reactivity and potential for generating a wide range of derivatives (Shimizu et al., 1986).

Scientific Research Applications

Synthesis and Biological Evaluation

A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their potential as antidepressant agents. These compounds were tested for their affinity to serotonin receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. One such compound demonstrated potential antidepressant and anxiolytic effects in vivo, suggesting the relevance of these derivatives for developing antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Potential Antidepressant and Anxiolytic Activities

Another study synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which exhibited potent 5-HT(1A) receptor ligand properties. These compounds showed antidepressant-like and anxiolytic-like activities in mouse models, comparable to standard drugs like Diazepam and Imipramine, suggesting their potential as new antidepressant/anxiolytic agents (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

Further research into the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones indicated a spectrum of receptor activities for compounds with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system. This study identified several potent receptor ligands, indicating the significance of the substituent at the 7-position for receptor affinity and selectivity (Zagórska et al., 2015).

Antagonistic Activity on Adenosine Receptors

Research on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones revealed their potent and selective antagonistic activity on A(3) adenosine receptors. This study also explored the effect of different substitutions at the 1-, 3-, and 8-positions to improve potency and hydrophilicity, providing insights for future modifications of these molecules (Baraldi et al., 2008).

Future Directions

While specific future directions for this compound are not available, research into purine derivatives continues to be a promising area in the development of new drugs . The design of biologically active compounds based on isocytosine and its derivatives has been identified as a priority direction .

properties

IUPAC Name

6-(2-hydroxyethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-7-6-17-8-9(13-11(17)16(7)4-5-18)14(2)12(20)15(3)10(8)19/h6,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRIHPVBNPFNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 3
8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 4
8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 5
8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 6
8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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